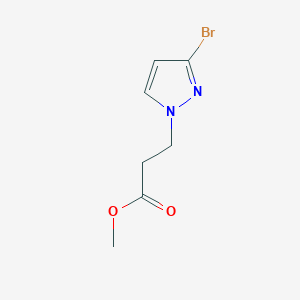

methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1855890-47-9 . It has a molecular weight of 233.06 and its IUPAC name is "methyl 3-(3-bromopyrazol-1-yl)propanoate" . The compound’s structure is verified by the Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 .

Molecular Structure Analysis

The molecular formula of “methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” has a molecular weight of 233.06 . Its molecular formula is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.科学的研究の応用

Corrosion Inhibition

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate derivatives, including bipyrazolic compounds, have shown significant effectiveness as corrosion inhibitors. For instance, certain synthesized derivatives have demonstrated over 95% protection against corrosion of C38 steel in hydrochloric acid solutions. These compounds operate through cathodic inhibition by polarization and charge-transfer mechanisms. Their efficiency correlates well with quantum chemical parameters, indicating a strong relationship between molecular structure and inhibition performance (Missoum et al., 2013).

Synthesis of Heterocyclic Compounds

Research indicates efficient methods for heterocyclization of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate derivatives into various heterocyclic compounds. These methodologies leverage the synthetic potential of these compounds to produce new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, showcasing the diversity and versatility in synthesizing pyrazole and isoxazole derivatives from renewable sources like levulinic acid (Flores et al., 2014).

Photophysical Studies

The compound class containing the 3-bromo-1H-pyrazolyl motif has been studied for its photophysical properties. For example, derivatives such as 2-(1H-pyrazol-5-yl)pyridines and their modifications have exhibited unique behaviors under light, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These properties make them interesting subjects for studying photoreactions and potentially developing photophysical applications (Vetokhina et al., 2012).

Ligand Synthesis for Coordination Chemistry

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate derivatives have been utilized in synthesizing novel ligands for coordination chemistry. These ligands, through their coordination with metal ions, have been investigated for their catalytic properties, particularly in the oxidative reactions of organic substrates. This application underscores the potential of these compounds in developing new catalytic systems (Boussalah et al., 2009).

Antibacterial and Antifungal Activities

The antibacterial and antifungal potentials of pyrazole Schiff bases, including those derived from methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate, have been evaluated, with some compounds showing promising inhibitory effects against Candida albicans and Gram-negative bacteria. This highlights the potential medicinal chemistry applications of these compounds (Feng et al., 2018).

特性

IUPAC Name |

methyl 3-(3-bromopyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNNZCYFXWMFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2808522.png)

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2808524.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2808526.png)

![4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane](/img/structure/B2808528.png)

![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2808529.png)

![3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2808530.png)

![2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2808531.png)

![4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2808532.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2808533.png)

![N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2808534.png)